Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound characterized by its unique nitrogen-containing structure. It is classified under the category of bicyclic amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound has a molecular formula of and a molecular weight of 240.35 g/mol, with a CAS number of 1427021-80-4 and an MDL number of MFCD23130665 .
The synthesis of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be achieved through various methods, primarily involving the cyclization of appropriate precursors. One common approach includes the reaction of tert-butyl carbamate with suitable amines under controlled conditions to promote the formation of the bicyclic structure.
Technical Details:
The molecular structure of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate features a bicyclic framework with two nitrogen atoms incorporated into the rings. The structural representation can be described using the SMILES notation: CC1C2CNCC(C2)CN1C(=O)OC(C)(C)C
.
Data:
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate participates in various chemical reactions due to its functional groups.
Reactions:
Technical Details:
The mechanism of action for tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate largely depends on its interactions at the molecular level.
Process:
Data:
Research into specific biological targets is ongoing, but preliminary studies suggest potential interactions with neurotransmitter systems due to its structural similarity to known bioactive compounds .
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exhibits several notable physical and chemical properties.
Physical Properties:
Chemical Properties:
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific applications:
Scientific Uses:
Research continues to explore its efficacy and potential therapeutic applications, particularly in neuropharmacology due to its structural similarities with known neurotransmitter modulators .
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a synthetically derived bicyclic diamine first reported in 1930 by Carl Mannich through a condensation reaction involving formaldehyde and primary amines [4]. Despite its synthetic origin, its structural framework is evolutionarily linked to natural alkaloids. Cytisine (isolated from Laburnum anagyroides seeds) served as the original structural inspiration for bispidine-based drug design, sharing the characteristic diazabicyclic core critical for nicotinic acetylcholine receptor (nAChR) binding [1]. The unsubstituted bispidine backbone exhibits conformational flexibility, predominantly adopting a chair-chair configuration in the gas phase, which provides a stable platform for chemical modifications [4]. Early pharmacological studies revealed that minor alterations to this scaffold—such as N-alkylation, carboxylation, or aryl substitutions—could dramatically influence receptor affinity and subtype selectivity. This adaptability established bispidines as "privileged scaffolds" in neuropharmacology, enabling targeted development of ligands for neurological disorders [1] [4]. Contemporary research expanded its applications beyond nAChR modulation, including bifunctional chelators for radiopharmaceuticals (e.g., copper-64 PET tracers) and catalysts for asymmetric synthesis [4] [7].
Table 1: Evolution of Bispidine Scaffolds in Medicinal Chemistry
Derivative Type | Structural Features | Biological Relevance | Source |
---|---|---|---|
Natural cytisine | Rigid tricyclic structure with pyridone ring | High-affinity partial agonist at α4β2 nAChR | Laburnum anagyroides [1] |
Unsubstituted bispidine | Chair-chair conformation; aliphatic amines | Precursor for synthetic modifications | Synthetic [4] |
3-Carboxamide bispidines | Spacer-linked aryl/heteroaryl groups | α4β2 nAChR selectivity (Ki < 1 nM) | Synthetic [1] |
Monoterpenoid-bispidines | Fused limonene/myrthene fragments | Adaptogens for antifatigue activity | Synthetic [7] |
Bispidine derivatives exhibit remarkable versatility in nAChR modulation, functioning as partial agonists, antagonists, or subtype-selective ligands depending on their substitution patterns. Key structure-activity relationship (SAR) studies demonstrate that introducing spacer motifs (e.g., methylene, ethynylene) between the bispidine nitrogen and aryl carboxamide groups significantly enhances affinity for α4β2* nAChR subtypes. For instance, compounds 15, 25, and 47 achieved sub-nanomolar Ki values (∼1 nM) for α4β2* receptors while showing >1,000-fold selectivity over α3β4*, α7, and muscle-type nAChRs [1]. This selectivity arises from optimal spacer length and rigidity, which position aryl moieties to form complementary interactions within the orthosteric binding pocket of α4β2 subtypes. Computational analyses corroborate that ligands with topological polar surface area (TPSA) values of 32–45 Ų and moderate LogP (1.0–2.5) readily cross the blood-brain barrier, enabling CNS activity [1] [8].
The molecular mechanism of action involves cationic center recognition by the receptor’s conserved aspartate residues, while carboxamide-linked aryl groups participate in π-stacking or hydrogen bonding with loop C residues. Notably, replacing pyridine-based hydrogen bond acceptor (HBA) motifs with carbonyl groups retains high α4β2 affinity but reduces efficacy at α3β4 receptors, illustrating how bispidine functionalization decouples affinity from functional selectivity [1] [3]. Hybrid ligands merging bispidine cores with monoterpenoid fragments (e.g., myrtenal) further demonstrate adaptogenic effects in vivo, enhancing physical endurance in murine models without stimulant side effects [7].
Table 2: nAChR Subtype Selectivity of Optimized Bispidine Derivatives
Compound | Spacer Motif | α4β2* Ki (nM) | α3β4* Ki (nM) | α7 Ki (nM) | Functional Activity |
---|---|---|---|---|---|
Cytisine | N/A | 0.122 | 18 | 261 | Partial agonist |
15 | Ethenylene | 0.91 | 119 | 1,100 | α4β2 agonist |
25 | Ethynylene | 1.2 | >10,000 | >10,000 | α4β2 partial agonist |
47 | Methylene | 1.0 | >10,000 | >10,000 | α4β2 antagonist |
Derivative 4 | Phenyl | 128 | >10,000 | >10,000 | Inactive |
Carboxamide and ester functionalizations are pivotal strategies for optimizing the bispidine scaffold’s pharmacodynamic and pharmacokinetic profiles. Carboxamide linkages—synthesized via carbonyldiimidazole (CDI) coupling or DCC-mediated reactions—introduce spacer-tethered aryl groups that enhance α4β2 nAChR affinity while reducing off-target activity. For example, attaching 3-pyridyl or 4-chlorophenyl carboxamides via methylene spacers yielded compounds with Ki values <5 nM and negligible activity at muscarinic receptors [1] [8]. The tert-butyl ester group in Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate serves dual roles:
Table 3: Impact of Functional Groups on Bispidine Drug-Likeness
Functional Group | Synthetic Method | Key Property Enhancements | Applications |
---|---|---|---|
Carboxamide | CDI coupling / DCC aminolysis | Nanomolar α4β2 affinity; >1,000-fold subtype selectivity | nAChR partial agonists [1] |
tert-Butyl ester | Boc protection of N7 | Enables regioselective N3-modification; crystallinity | Intermediate for SAR expansion [8] |
Monoterpenoid (e.g., myrtenal) | Mannich condensation | Adaptogenic activity (↑ endurance in swimming tests) | Synthetic adaptogens [7] |
Ester-to-amide conversion remains essential for metabolic stability, as demonstrated in pharmacokinetic studies where carboxamide derivatives exhibited prolonged plasma half-lives compared to ester analogs. Recent innovations include integrating bispidine carboxamides with monoterpenoid moieties (e.g., pinane derivatives) to enhance blood-brain barrier penetration (LogBB >0.3 predicted via SwissADME) while retaining TPSA <80 Ų [7] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1